molecular formula C21H24N2O5S B6421785 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine CAS No. 878724-36-8

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

Cat. No. B6421785
CAS RN: 878724-36-8
M. Wt: 416.5 g/mol
InChI Key: WXQMBXSZDJKOOJ-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine, or 1-(2H-1,3-BDC-4-TMBSP) for short, is an organic compound that has been used in a number of scientific research applications. It has been found to be a useful tool in the synthesis of other compounds, as well as a potential therapeutic agent.

Scientific Research Applications

1-(2H-1,3-BDC-4-TMBSP) has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, as a potential therapeutic agent, and as a tool to study the mechanism of action of other drugs. It has also been used to study the effects of drugs on the central nervous system and to investigate the structure-activity relationships of drugs.

Mechanism of Action

1-(2H-1,3-BDC-4-TMBSP) is believed to act as a modulator of G protein-coupled receptors. It binds to these receptors and modulates their activity, which can lead to changes in the signal transduction pathways of the cell.
Biochemical and Physiological Effects
1-(2H-1,3-BDC-4-TMBSP) has been shown to have a number of biochemical and physiological effects. It has been found to modulate the activity of G protein-coupled receptors, which can lead to changes in the signal transduction pathways of the cell. It has also been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins. In addition, it has been found to have an effect on the metabolism of certain drugs, which can lead to changes in their pharmacokinetic and pharmacodynamic properties.

Advantages and Limitations for Lab Experiments

1-(2H-1,3-BDC-4-TMBSP) has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it can be used in a variety of experiments, such as those involving the synthesis of other compounds, the study of the mechanism of action of drugs, and the investigation of the structure-activity relationships of drugs. One limitation is that it has a relatively short half-life in vivo, which can limit its use in certain experiments.

Future Directions

1-(2H-1,3-BDC-4-TMBSP) has a number of potential future directions. One potential future direction is to further explore its potential as a therapeutic agent. Additionally, it could be used to study the mechanism of action of other drugs, such as those targeting G protein-coupled receptors. It could also be used to further investigate the structure-activity relationships of drugs and to study the effects of drugs on the central nervous system. Finally, it could be used to explore the potential of other compounds that could be synthesized from 1-(2H-1,3-BDC-4-TMBSP).

Synthesis Methods

1-(2H-1,3-BDC-4-TMBSP) is synthesized through a multi-step process involving the reaction of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-methylbenzenesulfonyl chloride with piperazine. The reaction is catalyzed by a base such as potassium carbonate with the addition of a solvent such as dichloromethane. The reaction is then followed by a hydrolysis of the piperazine to form 1-(2H-1,3-BDC-4-TMBSP).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-14-10-15(2)20(16(3)11-14)29(25,26)23-8-6-22(7-9-23)21(24)17-4-5-18-19(12-17)28-13-27-18/h4-5,10-12H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQMBXSZDJKOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(mesitylsulfonyl)piperazin-1-yl)methanone

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